molecular formula C22H29BrN2O5 B11464970 Cyclohexyl {1-[(5-bromo-2-propoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Cyclohexyl {1-[(5-bromo-2-propoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B11464970
M. Wt: 481.4 g/mol
InChI Key: FJBIWKGTGFRZDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-[1-(5-bromo-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Propoxylation: The addition of a propoxy group to the benzoyl ring.

    Piperazine Formation: The formation of the piperazine ring through cyclization reactions.

    Cyclohexylation: The attachment of the cyclohexyl group to the acetate moiety.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of cyclohexyl 2-[1-(5-bromo-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate may involve similar synthetic routes but on a larger scale. This typically includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-[1-(5-bromo-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The bromine atom in the benzoyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cyclohexyl 2-[1-(5-bromo-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl 2-[1-(5-bromo-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzoyl moiety may play a crucial role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-[1-(5-chloro-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate
  • Cyclohexyl 2-[1-(5-fluoro-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate
  • Cyclohexyl 2-[1-(5-methyl-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate

Uniqueness

Cyclohexyl 2-[1-(5-bromo-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it a valuable compound for specific research applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C22H29BrN2O5

Molecular Weight

481.4 g/mol

IUPAC Name

cyclohexyl 2-[1-(5-bromo-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C22H29BrN2O5/c1-2-12-29-19-9-8-15(23)13-17(19)22(28)25-11-10-24-21(27)18(25)14-20(26)30-16-6-4-3-5-7-16/h8-9,13,16,18H,2-7,10-12,14H2,1H3,(H,24,27)

InChI Key

FJBIWKGTGFRZDM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C(=O)N2CCNC(=O)C2CC(=O)OC3CCCCC3

Origin of Product

United States

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